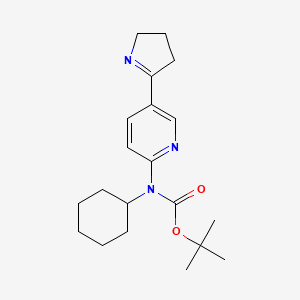
tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl group, and a pyridine ring substituted with a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure might offer advantages.
Mechanism of Action
The mechanism by which tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and pyridine derivatives, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development .
Biological Activity
The compound tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate has garnered attention in recent years due to its potential biological activity, particularly as a glycogen synthase kinase-3 beta (GSK-3β) inhibitor. This compound is part of a broader class of pyridine-based derivatives that have been studied for their therapeutic applications in neurodegenerative diseases, including Alzheimer's disease.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexyl group, a pyridine ring, and a carbamate functional group, which are critical for its biological activity.
Research indicates that this compound acts as a GSK-3β inhibitor , which plays a significant role in various cellular processes, including cell signaling and metabolism. Inhibition of GSK-3β has been linked to neuroprotective effects and the modulation of inflammatory responses. Specifically, GSK-3β inhibition can lead to:
- Decreased phosphorylation of tau protein, reducing tau aggregation associated with Alzheimer's disease.
- Modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in neuroinflammation.
Case Studies and Research Findings
- In Vitro Studies : In cellular models, this compound demonstrated an IC50 value of approximately 70 nM against GSK-3β. This indicates a potent inhibitory effect compared to other compounds in the same class .
- Neuroprotective Effects : In studies involving neuronal cell lines (HT-22), the compound exhibited significant cytoprotective effects against neurotoxic agents. It was shown to restore cell viability following exposure to okadaic acid, a known neurotoxin .
- Anti-inflammatory Activity : The compound also displayed anti-inflammatory properties in lipopolysaccharide (LPS)-induced models. It significantly reduced the release of nitric oxide (NO) and pro-inflammatory cytokines .
ADME-Tox Profile
The pharmacokinetic profile of this compound was assessed through various ADME (Absorption, Distribution, Metabolism, and Excretion) studies:
| Property | Value |
|---|---|
| Permeability (PAMPA) | Pe = 9.4 |
| Metabolic Stability | High in HLMs |
| Cytotoxicity (HT-22 cells) | IC50 > 100 μM |
| Cytotoxicity (BV-2 cells) | IC50 = 89.3 μM |
These results suggest that the compound has favorable pharmacological properties for further development .
Properties
Molecular Formula |
C20H29N3O2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl N-cyclohexyl-N-[5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)23(16-8-5-4-6-9-16)18-12-11-15(14-22-18)17-10-7-13-21-17/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
UWSRVSLCKKYYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3=NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















